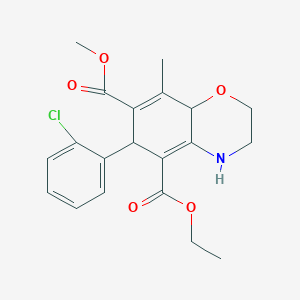
Amlo-DP-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Amlodipine can be synthesized through various methods, including the use of different spectrophotometric and high-performance liquid chromatography (HPLC) techniques. One common method involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonia to form a dihydropyridine intermediate. This intermediate is then reacted with 2-(2-aminoethoxy)ethanol to produce amlodipine .
Industrial Production Methods: In industrial settings, amlodipine is often produced using a combination of chemical synthesis and purification techniques. The process typically involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Amlodipine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and pharmacological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving amlodipine include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures .
Major Products Formed: The major products formed from the reactions of amlodipine include its metabolites, which are primarily excreted in the urine. These metabolites are formed through processes like oxidation and hydrolysis .
Scientific Research Applications
Amlodipine has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying calcium channel blockers. In biology and medicine, amlodipine is extensively researched for its effects on cardiovascular health, including its ability to lower blood pressure and reduce the risk of heart attacks and strokes .
Mechanism of Action
Amlodipine exerts its effects by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells. This inhibition leads to the relaxation of blood vessels, resulting in reduced peripheral vascular resistance and lower blood pressure. The molecular targets of amlodipine include voltage-sensitive calcium channels in the vascular smooth muscle .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to amlodipine include other calcium channel blockers like nifedipine, felodipine, and cilnidipine. These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and clinical applications .
Uniqueness: Amlodipine is unique among calcium channel blockers due to its long half-life and once-daily dosing regimen. This makes it particularly convenient for patients and enhances compliance with treatment .
Properties
Molecular Formula |
C20H22ClNO5 |
|---|---|
Molecular Weight |
391.8 g/mol |
IUPAC Name |
5-O-ethyl 7-O-methyl 6-(2-chlorophenyl)-8-methyl-3,4,6,8a-tetrahydro-2H-1,4-benzoxazine-5,7-dicarboxylate |
InChI |
InChI=1S/C20H22ClNO5/c1-4-26-20(24)16-15(12-7-5-6-8-13(12)21)14(19(23)25-3)11(2)18-17(16)22-9-10-27-18/h5-8,15,18,22H,4,9-10H2,1-3H3 |
InChI Key |
RCMFVPRNIDIAFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(C(=C(C1C3=CC=CC=C3Cl)C(=O)OC)C)OCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3r,4s,5r)-5-[(1r)-1-Carboxy-2,2-Difluoro-1-(Phosphonooxy)ethoxy]-4-Hydroxy-3-(Phosphonooxy)cyclohex-1-Ene-1-Carboxylic Acid](/img/structure/B13406767.png)

![[(1S,2S,3S,4S,7R,9S,10R,12R,15S)-4-acetyloxy-1,9,10,12-tetrahydroxy-15-[(2R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-3,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate](/img/structure/B13406790.png)
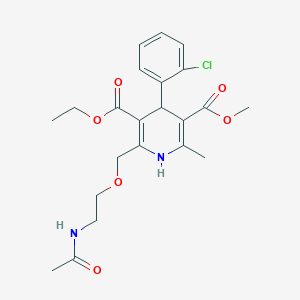
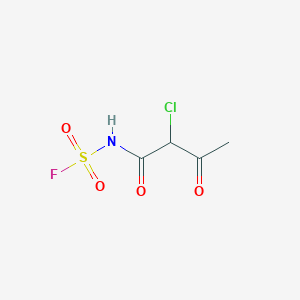

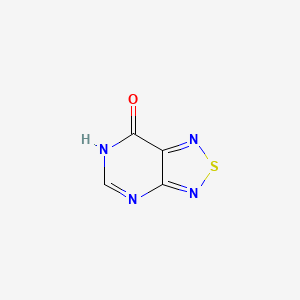
![5-[7-Trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidin-3-ylethynyl]-pyridine-3-sulfonic acid](/img/structure/B13406824.png)

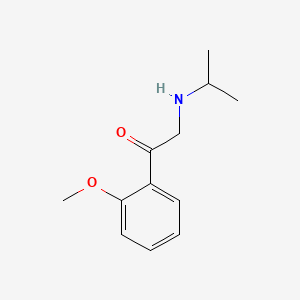
![(6aR,10aR)-9-Carboxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-yl beta-D-glucopyranosiduronic acid](/img/structure/B13406833.png)
![2-Methyl-5-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13406838.png)


